(1R,2R,3S,1'R)-Nepetalinic acid
Description
(1R,2R,3S,1'R)-Nepetalinic acid is a bicyclic monoterpene derivative hypothesized to share structural and functional similarities with nepetalactone, a compound found in catnip (Nepeta cataria).
Properties
CAS No. |
32603-11-5 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(1-carboxyethyl)-5-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-5-3-4-7(6(2)9(11)12)8(5)10(13)14/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
OIFCPZGZZQQDNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
Canonical SMILES |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
melting_point |
85°C |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (1R,2R,3S,1'R)-Nepetalinic acid with structurally analogous compounds from the evidence, focusing on molecular features, stereochemistry, and functional groups:
Key Observations:
Structural Complexity :
- Nepetalinic acid’s hypothetical bicyclic framework contrasts with the tricyclic system in and the spirocyclic system in . These structural differences influence solubility and melting points. For example, the tricyclic compound in is stored at 2–8°C to maintain stability .
Functional Group Diversity :
- The carboxylic acid group in and enhances water solubility and acidity (pKa ~4–5), whereas the ester group in ’s spiro compound increases lipophilicity, favoring organic solvent solubility .
Such stereochemical nuances affect interactions with biological targets or synthetic reagents .
Synthetic Methods: While direct synthesis data for nepetalinic acid are absent, highlights stereoselective formylation using FAM (formic acid–acetic anhydride mixture), a method applicable to synthesizing chiral terpenoids .
Research Findings and Implications
- Reactivity : Carboxylic acid derivatives (e.g., ) are prone to decarboxylation under heat, while ketones () may undergo nucleophilic additions. Esters () are susceptible to hydrolysis, enabling derivatization .
- Biological Relevance : Prostaglandin analogs like Limaprost () demonstrate the importance of stereochemistry in bioactivity, suggesting nepetalinic acid’s configuration could influence its pharmacological profile .
- Analytical Techniques : NMR data () and chromatographic methods () are critical for resolving stereoisomers and confirming purity in such compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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